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molecular formula C12H12O3S B2555177 Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate CAS No. 40862-88-2

Ethyl 5-methoxybenzo[b]thiophene-2-carboxylate

Cat. No. B2555177
M. Wt: 236.29
InChI Key: MBXKYFARHLNLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534788B2

Procedure details

To a solution of 2-fluoro-5-methoxybenzaldehyde (21.70 g, 141 mmol) in 280 mL of DMSO were successively added K2CO3 (21.4 g, 1.1 eq.) and ethyl thioglycolate (17.07 mL, 1.1 eq.), and the mixture was vigorously stirred at 50° C. for 5 h. After cooling, the reaction mixture was poured onto crashed ice/HCl, twofold extracted with AcOEt, washed with water and brine, dried over magnesium sulfate, and evaporated. Flash chromatography (SiO2, hexane/AcOEt=85/15) yielded in the less polar fractions 6.40 g of the title compound as light yellow solid and in the more polar ones 19.27 g of [(2-fluoro-4,5-Dimethoxy-phenyl)-hydroxy-methylsulfanyl]-acetic acid ethyl ester which can be recycled by stirring over night at 70° C. in DMSO in the presence of K2CO3.
Quantity
21.7 g
Type
reactant
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
17.07 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
280 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=O.[C:12]([O-])([O-])=[O:13].[K+].[K+].[C:18]([O:22][CH2:23][CH3:24])(=[O:21])[CH2:19][SH:20].[CH3:25][S:26]([CH3:28])=[O:27]>>[CH2:23]([O:22][C:18]([C:19]1[S:20][C:2]2[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=2[CH:4]=1)=[O:21])[CH3:24].[CH2:23]([O:22][C:18](=[O:21])[CH2:25][S:26]([C:3]1[CH:6]=[C:7]([O:10][CH3:11])[C:8]([O:13][CH3:12])=[CH:9][C:2]=1[F:1])([OH:27])[CH3:28])[CH3:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
21.7 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)OC
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
17.07 mL
Type
reactant
Smiles
C(CS)(=O)OCC
Step Four
Name
ice HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
280 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred at 50° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was poured
EXTRACTION
Type
EXTRACTION
Details
twofold extracted with AcOEt
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
Name
Type
product
Smiles
C(C)OC(CS(C)(O)C1=C(C=C(C(=C1)OC)OC)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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